molecular formula C11H8FN3O7S B150130 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- CAS No. 128887-33-2

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-

Cat. No.: B150130
CAS No.: 128887-33-2
M. Wt: 345.26 g/mol
InChI Key: MFQHTDDBOOLAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and sulfonyl chlorides. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or dimethylformamide.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Other compounds with similar core structures but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical properties.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-fluoro-1-(4-methoxy-3-nitrophenyl)sulfonylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O7S/c1-22-9-3-2-6(4-8(9)15(18)19)23(20,21)14-5-7(12)10(16)13-11(14)17/h2-5H,1H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQHTDDBOOLAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155997
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128887-33-2
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.